

Technical Support Center: Troubleshooting Viscosity Issues in Cosmetic Creams with Diglycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diglycerol**

Cat. No.: **B053887**

[Get Quote](#)

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when formulating cosmetic creams with **diglycerol**, specifically focusing on viscosity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of **diglycerol** in our cosmetic cream formulations?

A1: **Diglycerol** is a polyhydric alcohol used in cosmetic creams primarily as a humectant, meaning it attracts and retains moisture. This contributes to the hydrating properties of the final product. Additionally, it can modify the viscosity of the aqueous phase of the emulsion, which in turn influences the overall texture, spreadability, and stability of the cream.[\[1\]](#)[\[2\]](#)

Q2: How does **diglycerol** affect the viscosity of a cream?

A2: **Diglycerol** increases the viscosity of the aqueous phase through the formation of hydrogen bonds.[\[2\]](#) This can lead to a thicker, richer texture in the final product. However, the relationship between **diglycerol** concentration and viscosity is often non-linear.[\[1\]](#) Factors such as temperature, the presence of other ingredients like polymers and surfactants, and the overall composition of the formulation can significantly alter its effect.[\[1\]](#)[\[3\]](#)

Q3: Can the order of addition of **diglycerol** to our formulation impact viscosity?

A3: Yes, the manufacturing process, including the order of ingredient addition, can influence the final viscosity. It is generally recommended to add **diglycerol** to the water phase before emulsification. This ensures its uniform distribution and allows it to effectively contribute to the viscosity of the continuous phase, which is crucial for the formation and stability of the emulsion's microstructure, such as lamellar gel networks.[4][5]

Q4: Is there an optimal concentration range for **diglycerol** to achieve a target viscosity?

A4: The optimal concentration of **diglycerol** is highly dependent on the specific formulation and desired product characteristics. While there is no universal range, studies on similar polyols like glycerol suggest that concentrations between 2% and 15% can significantly impact viscosity and skin feel.[1] It is crucial to perform a concentration-response study for your specific base formulation to determine the ideal level of **diglycerol**.

Q5: How does temperature affect the viscosity of a cream containing **diglycerol**?

A5: The viscosity of formulations containing polyols like **diglycerol** is highly temperature-dependent.[1] An increase in temperature will generally lead to a decrease in viscosity. This is an important consideration for both manufacturing process control and the long-term stability of the product under various storage and transport conditions.[1][6]

Troubleshooting Guide: Viscosity Issues

This guide provides a systematic approach to diagnosing and resolving common viscosity problems in cosmetic creams formulated with **diglycerol**.

Problem 1: Cream Viscosity is Too Low

Potential Cause	Suggested Solution	Rationale
Insufficient Diglycerol Concentration	Incrementally increase the concentration of diglycerol in 0.5-1.0% steps and re-evaluate viscosity.	Diglycerol directly increases the viscosity of the aqueous phase. [2]
Inadequate Thickener/Stabilizer	Evaluate the concentration and type of other thickening agents (e.g., polymers, fatty alcohols). Consider adding or increasing a polymeric stabilizer.	Diglycerol works synergistically with other thickeners to build viscosity. [2] Polymers can provide structural support to the emulsion.
High Processing Temperature	Ensure the cream is cooled to a consistent temperature (e.g., 25°C) before measuring final viscosity. Review cooling rates in the manufacturing process.	Viscosity of polyol-containing formulations is inversely related to temperature. [1]
Insufficient Homogenization	Increase homogenization time or speed to reduce droplet size.	Smaller droplet sizes in an emulsion can lead to a higher viscosity.
Degradation of Lamellar Gel Network (LGN)	Ensure sufficient levels of crystalline surfactants (e.g., cetyl/stearyl alcohol) are present and that processing temperatures allow for their proper structuring. [7]	The LGN, formed by surfactants, is a primary contributor to the viscosity and stability of many creams. [4] [8]

Problem 2: Cream Viscosity is Too High

Potential Cause	Suggested Solution	Rationale
Excessive Diglycerol Concentration	Reduce the concentration of diglycerol in small increments.	An overabundance of polyols can lead to an excessively thick or sticky texture.
Interaction with Other Thickeners	Review the concentrations of all thickening agents. A synergistic interaction may be causing an unexpected viscosity increase.	The combined effect of multiple thickeners can be greater than the sum of their individual effects.
Over-emulsification/Excessive Shear	Reduce homogenization speed or time.	While some shear is necessary, excessive shear can sometimes lead to an overly thick product, depending on the stabilizer system.
Temperature Too Low During Measurement	Standardize viscosity measurements at a controlled temperature (e.g., 25°C).	Low temperatures will increase the measured viscosity of the cream. [6]

Problem 3: Viscosity Changes Over Time (Instability)

Potential Cause	Suggested Solution	Rationale
Emulsion Instability (Phase Separation)	Increase the concentration of the emulsifier or add a co-emulsifier. Optimize homogenization to ensure a small, uniform droplet size.	A stable emulsion is critical for maintaining consistent viscosity. Phase separation is a clear sign of instability. ^[7]
Weak Lamellar Gel Network (LGN)	Optimize the ratio of high-HLB to low-HLB surfactants. Ensure proper heating and cooling phases during manufacturing to allow for LGN formation. ^[7]	A robust LGN provides long-term stability and consistent viscosity. ^{[4][5]}
Hygroscopic Nature of Diglycerol	Ensure packaging is appropriate to minimize moisture exchange with the environment.	Diglycerol's ability to absorb moisture can alter the water content of the formulation over time, potentially affecting viscosity. ^[1]
Crystallization of Ingredients	Evaluate the solubility of all ingredients at storage temperatures. This can sometimes occur with fatty alcohols if not properly incorporated into the LGN.	Crystallization can lead to a grainy texture and a decrease in viscosity.

Data Presentation

Table 1: Representative Effect of **Diglycerol** Concentration on Cream Viscosity

The following table illustrates the expected non-linear relationship between **diglycerol** concentration and the viscosity of a model oil-in-water cream. Actual values will vary based on the specific formulation.

Diglycerol Concentration (% w/w)	Apparent Viscosity (mPa·s at 25°C)	Observations
0 (Control)	12,000	Baseline viscosity of the cream base.
2	15,500	Noticeable increase in thickness and body.
4	21,000	Cream becomes significantly more viscous and rich.
6	25,000	Further increase in viscosity, approaching a thick cream texture.
8	27,500	The rate of viscosity increase begins to slow.
10	28,500	Diminishing returns on viscosity increase; potential for increased tackiness.

Note: This data is illustrative, based on the general principles of how polyols affect emulsion viscosity.^{[1][3]} A dose-response study is essential for each specific formulation.

Experimental Protocols

Protocol: Viscosity Measurement of a Cosmetic Cream using a Rotational Viscometer

This protocol outlines the methodology for obtaining accurate and reproducible viscosity measurements of cosmetic creams containing **diglycerol**.

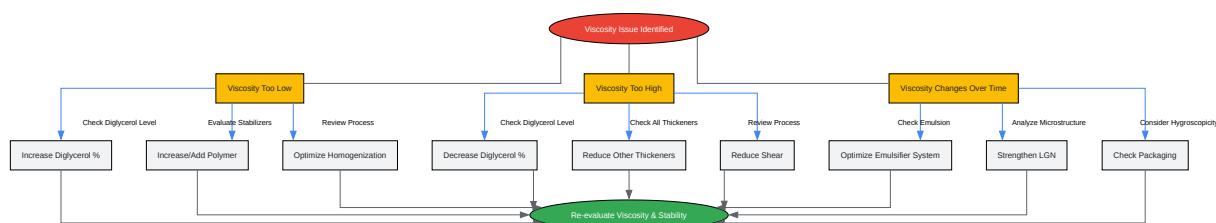
1. Objective: To determine the apparent viscosity of a cosmetic cream formulation at a controlled temperature and shear rate.

2. Equipment and Materials:

- Rotational viscometer (e.g., Brookfield or similar) with appropriate spindle (e.g., T-bar or Helipath spindle for thick creams).

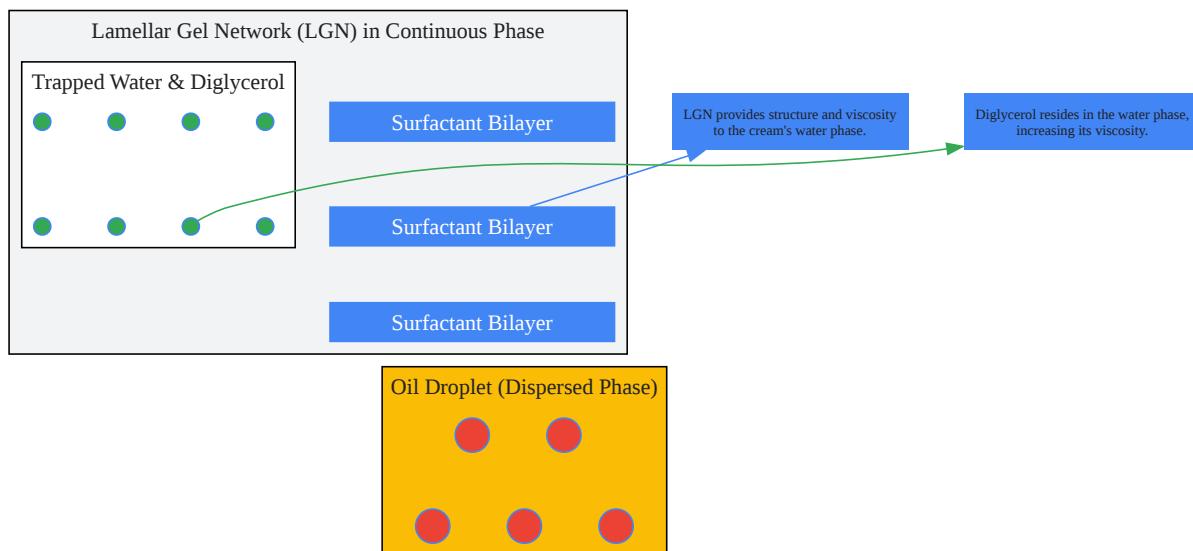
- Temperature-controlled water bath or Peltier temperature controller for the sample holder.[9]
- Cream sample.
- Beaker or sample container of appropriate size.
- Timer.

3. Methodology:


- Sample Preparation: Gently stir the cream sample to ensure homogeneity without incorporating air.
- Temperature Control: Place the sample in the viscometer's sample holder and allow it to equilibrate to the target temperature (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$) for at least 30 minutes.[9]
- Instrument Setup:
 - Select an appropriate spindle and rotational speed (RPM). The goal is to achieve a torque reading between 10% and 100%. [6] For a new formulation, this may require some initial trials.
 - Attach the spindle to the viscometer.
- Measurement Procedure:
 - Carefully lower the spindle into the center of the cream sample, ensuring it is immersed to the marked level. Avoid trapping air bubbles.
 - If using a Helipath stand for very thick, non-flowing creams, set the stand to slowly lower the rotating T-bar spindle through the sample.
 - Turn on the viscometer motor at the pre-selected RPM.
 - Allow the reading to stabilize. For many cosmetic creams, this may take 60-120 seconds. Record the viscosity reading (in $\text{mPa}\cdot\text{s}$ or cP) and the torque percentage.

- It is recommended to take at least three separate measurements from different points within the sample or from different samples of the same batch to ensure reproducibility.

4. Data Analysis:


- Calculate the average viscosity and standard deviation from the replicate measurements.
- Record the spindle used, RPM, temperature, and torque percentage for full traceability.

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for viscosity issues.

[Click to download full resolution via product page](#)

Caption: Structure of a lamellar gel network in a cream.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Influence of Glycerol on the Viscosity of Cosmetic Formulations [eureka.patsnap.com]
- 2. bdmaee.net [bdmaee.net]
- 3. Effect of Glycerol on Rheological Properties of Cosmetic Gels [eureka.patsnap.com]

- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 7. ulprospector.com [ulprospector.com]
- 8. The Influence of Co-Surfactants on Lamellar Liquid Crystal Structures Formed in Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Viscosity Issues in Cosmetic Creams with Diglycerol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053887#troubleshooting-viscosity-issues-in-cosmetic-creams-with-diglycerol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com